

How does DMSO penetrate the skin and other biological membranes?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl sulfoxide

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An In-Depth Technical Guide to the Membrane Penetration Mechanisms of **Dimethyl Sulfoxide** (DMSO)

Executive Summary

Dimethyl sulfoxide (DMSO) is a small, amphiphilic molecule renowned for its remarkable ability to penetrate the skin and other biological membranes, making it an invaluable vehicle for transdermal drug delivery and a widely used cryoprotectant.^{[1][2]} Its mechanism of action is multifaceted and highly dependent on its concentration. At low concentrations (<10 mol%), DMSO fluidizes and thins the lipid bilayer by inserting itself just below the lipid headgroups and displacing water.^{[3][4][5][6]} At intermediate concentrations (10-40 mol%), it induces the formation of transient, hydrophilic water pores, creating a direct pathway for the transport of other molecules across the membrane.^{[3][4][7]} At high concentrations, it can lead to the complete disintegration of the membrane structure.^{[4][8]} Within the skin's primary barrier, the stratum corneum, DMSO disrupts the organized intercellular lipid matrix and reversibly alters the conformation of intracellular keratin proteins.^{[9][10]} This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, experimental protocols, and detailed visualizations for researchers, scientists, and drug development professionals.

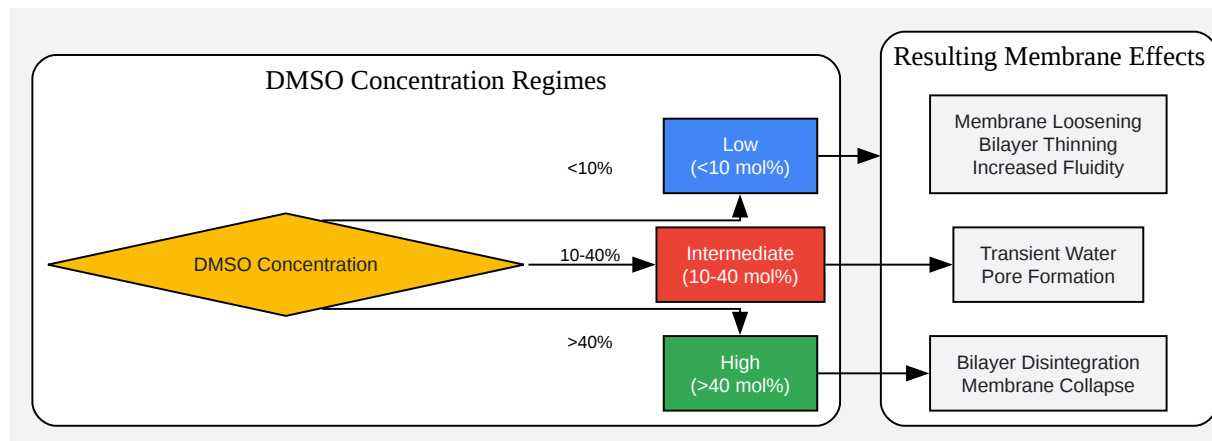
Core Mechanisms of Action on Biological Membranes

The interaction of DMSO with biological membranes is not a single event but a cascade of concentration-dependent effects that progressively increase membrane permeability.

Concentration-Dependent Interaction with the Lipid Bilayer

Molecular dynamics simulations and experimental studies have revealed three distinct regimes of DMSO's action on phospholipid membranes.[\[4\]](#)[\[8\]](#)[\[11\]](#)

- **Low Concentrations (<10 mol%): Membrane Loosening and Thinning** At low concentrations, the amphiphilic nature of DMSO allows it to readily partition into the lipid-water interface of the membrane.[\[1\]](#)[\[3\]](#) The DMSO molecules situate themselves just beneath the polar lipid headgroups, acting as "spacers" that push the lipids apart.[\[3\]](#)[\[5\]](#) This leads to an increase in the area per lipid, a corresponding decrease in bilayer thickness, and an increase in the fluidity of the membrane's hydrophobic core.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Intermediate Concentrations (10-40 mol%): Water Pore Formation** As the concentration of DMSO increases, its disruptive effect on the membrane structure intensifies, culminating in the formation of transient water pores.[\[3\]](#)[\[4\]](#) This is considered a primary mechanism for the enhanced permeation of hydrophilic molecules.[\[3\]](#)[\[7\]](#) The process begins with DMSO promoting water defects at the membrane interface, which can develop into water columns spanning the bilayer (hydrophobic pores).[\[12\]](#) These initial pores are then stabilized as lipid headgroups reorient to line the channel, forming a stable hydrophilic pore.[\[3\]](#)[\[12\]](#) These pores dramatically lower the energy barrier for the transport of ions and other polar molecules across the hydrophobic membrane core.[\[7\]](#)
- **High Concentrations (>40 mol%): Membrane Disintegration** At very high concentrations, DMSO's solubilizing effects overwhelm the cohesive forces of the lipid bilayer. Individual lipid molecules are desorbed from the membrane, leading to the collapse of the bilayer structure into an isotropic mixture of lipids, DMSO, and water.[\[4\]](#)[\[6\]](#)[\[8\]](#)



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Figure 1: Concentration-dependent effects of DMSO on lipid membranes.

The Role of Water Displacement

A key initial action of DMSO at the membrane surface is the disruption of the structured water layer that hydrates the lipid headgroups.[13][14] At low concentrations (mole fraction < 0.1), DMSO effectively destabilizes the surface water network, weakening the adhesion of water to the membrane.[13][15] This "dehydration" effect lowers the energetic barrier for molecules to approach and interact with the membrane surface.[13]

Penetration of the Stratum Corneum (Skin Barrier)

The stratum corneum (SC) is the outermost layer of the skin and serves as the principal barrier to molecular transport.[9][16] It is often described by the "brick and mortar" model, where corneocytes ("bricks") are embedded in a highly organized intercellular lipid matrix ("mortar").[16] DMSO overcomes this barrier through multiple interactions.

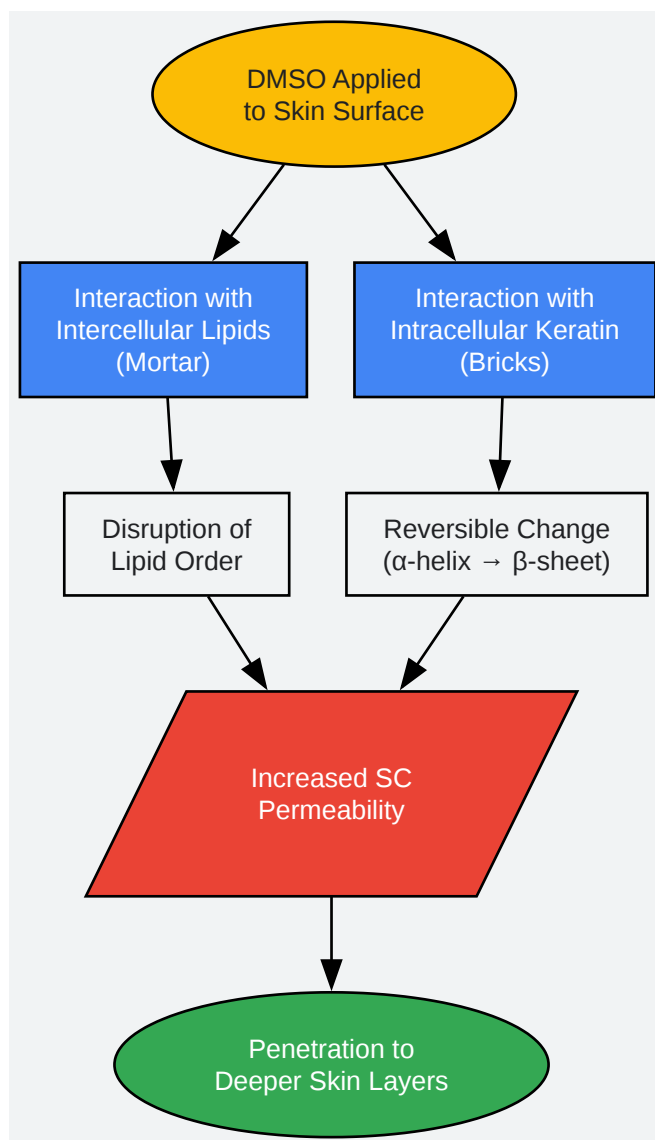
Disruption of Intercellular Lipids

DMSO interacts with the intercellular lipids of the SC, disrupting their tightly packed, ordered arrangement.[9][17] This increases the fluidity of the lipid matrix, creating pathways for the diffusion of DMSO and co-administered drugs.[16]

Interaction with Intracellular Keratin

In addition to acting on the lipid "mortar," DMSO penetrates the corneocyte "bricks."

Spectroscopic studies have shown that DMSO induces a reversible conformational change in the keratin proteins within these cells, shifting them from a predominantly α -helical to a β -sheet structure.^[10] This change is believed to occur as DMSO replaces protein-bound water molecules, further disrupting the structural integrity of the SC.^[10] This effect is fully reversible, with proteins returning to their native conformation within 20 hours of DMSO removal.^[10]



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Figure 2: Logical pathway of DMSO penetration through the stratum corneum.

Synergistic Effects: DMSO and Electroporation

DMSO's ability to facilitate membrane poration is synergistic with physical methods like electroporation. The application of an external electric field to a membrane can induce pores, and the presence of DMSO significantly lowers the electric field strength required to achieve this effect.[\[12\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) Both DMSO and electric fields act by promoting water fluctuations and defects at the membrane interface, which serve as precursors to pore formation.[\[12\]](#)[\[20\]](#) Because the physical and chemical methods follow a similar sequence, their combined effect is additive, leading to pore formation under more favorable conditions.[\[12\]](#)

Quantitative Analysis of DMSO-Membrane Interactions

The physical changes induced by DMSO in lipid membranes have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Concentration-Dependent Effects of DMSO on Dipalmitoylphosphatidylcholine (DPPC) Bilayer Properties

DMSO Concentration (mol %)	Area per Lipid (nm ²)	Membrane Thickness (nm)	Reference
0	~0.63	~4.5	[6]
2.5 - 7.5	Increased	Decreased	[6]
10 - 20	Significantly Increased	Significantly Decreased	[6]

Data derived from molecular dynamics simulations showing trends in membrane structural parameters.

Table 2: Effect of DMSO on the Electroporation Threshold of Lipid Bilayers

Membrane Composition	DMSO in Solvent (mol %)	Electroporation Threshold (V/nm)	Reference
DOPC / 20% Cholesterol	0	0.45	[20]
DOPC / 20% Cholesterol	1	0.35	[20]
DOPC / 20% Cholesterol	2.5	0.25	[20]
DOPC / 20% Cholesterol	5	0.20	[20]

Data from molecular dynamics simulations demonstrating the reduction in the minimum electric field required for poration in the presence of DMSO.

Table 3: Effect of DMSO on Liposome Leakage

Compound	Concentration	Leakage of Fluorescent Dye (%)	Reference
DMSO	10%	8.0	[21]
Urea	10%	19.4	[21]

Leakage studies on liposomes composed of stratum corneum model lipids, indicating a slight membrane disruption at a 10% concentration.

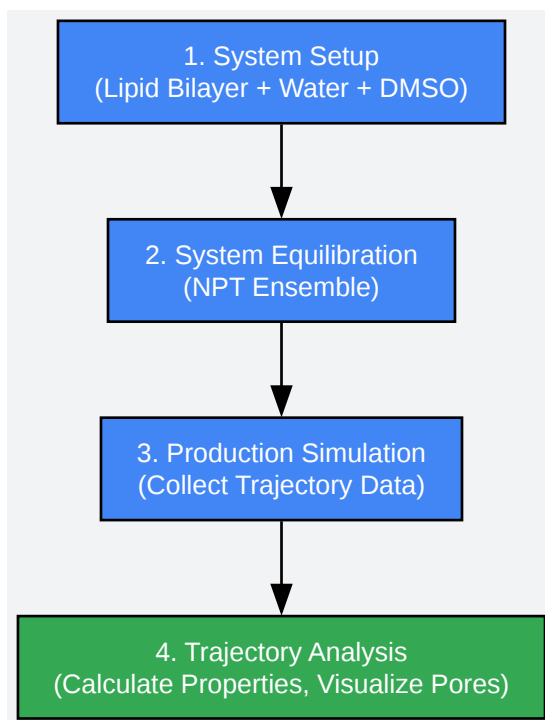
Key Experimental Protocols

The mechanisms of DMSO's action have been elucidated through a combination of computational and experimental techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of DMSO's interaction with lipid bilayers.

- Methodology:
 - System Setup: A lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) with or without cholesterol is constructed and solvated in a water box.[3][12]
 - DMSO Addition: A specific mole percentage of water molecules is replaced with DMSO molecules to achieve the desired concentration.[3][12]
 - Equilibration: The system is subjected to energy minimization followed by a period of simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach thermal equilibrium.
 - Production Run: A long simulation (hundreds of nanoseconds) is performed to collect data on the system's dynamics.[3]
 - Analysis: The resulting trajectory is analyzed to calculate parameters like area per lipid, bilayer thickness, deuterium order parameters (for lipid tail order), and to visualize events like water pore formation.[6]



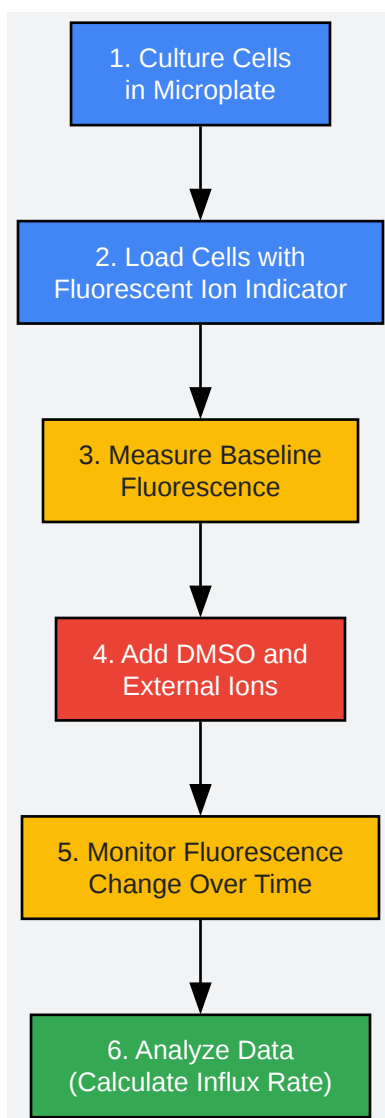
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Figure 3: General workflow for a Molecular Dynamics (MD) simulation study.

Ion Influx Assays

These cell-based assays provide direct experimental evidence of DMSO-induced pore formation by measuring the transport of ions across the plasma membrane.^{[7][22]}

- Methodology:
 - Cell Culture: A suitable cell line (e.g., CHO-K1) is cultured on microplates.^{[22][23]}
 - Indicator Loading: Cells are loaded with an ion-sensitive fluorescent dye (e.g., FluxOR™ for Thallium [Tl⁺], which acts as a K⁺ surrogate, or Fura-2 for Ca²⁺).^{[7][22]}
 - Baseline Measurement: The baseline fluorescence of the cells is recorded.
 - Treatment: A solution containing DMSO and the target ion (e.g., Tl⁺ or Ca²⁺) is added to the cells.^[22]
 - Fluorescence Monitoring: The change in intracellular fluorescence is monitored over time using a plate reader or microscope. An increase in fluorescence indicates an influx of the ion into the cells.^{[7][23]}
 - Controls: Experiments are run in the absence of DMSO and in the presence of channel blockers to confirm that the observed influx is not mediated by specific ion channels.^[22]



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Figure 4: Experimental workflow for a cell-based ion influx assay.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

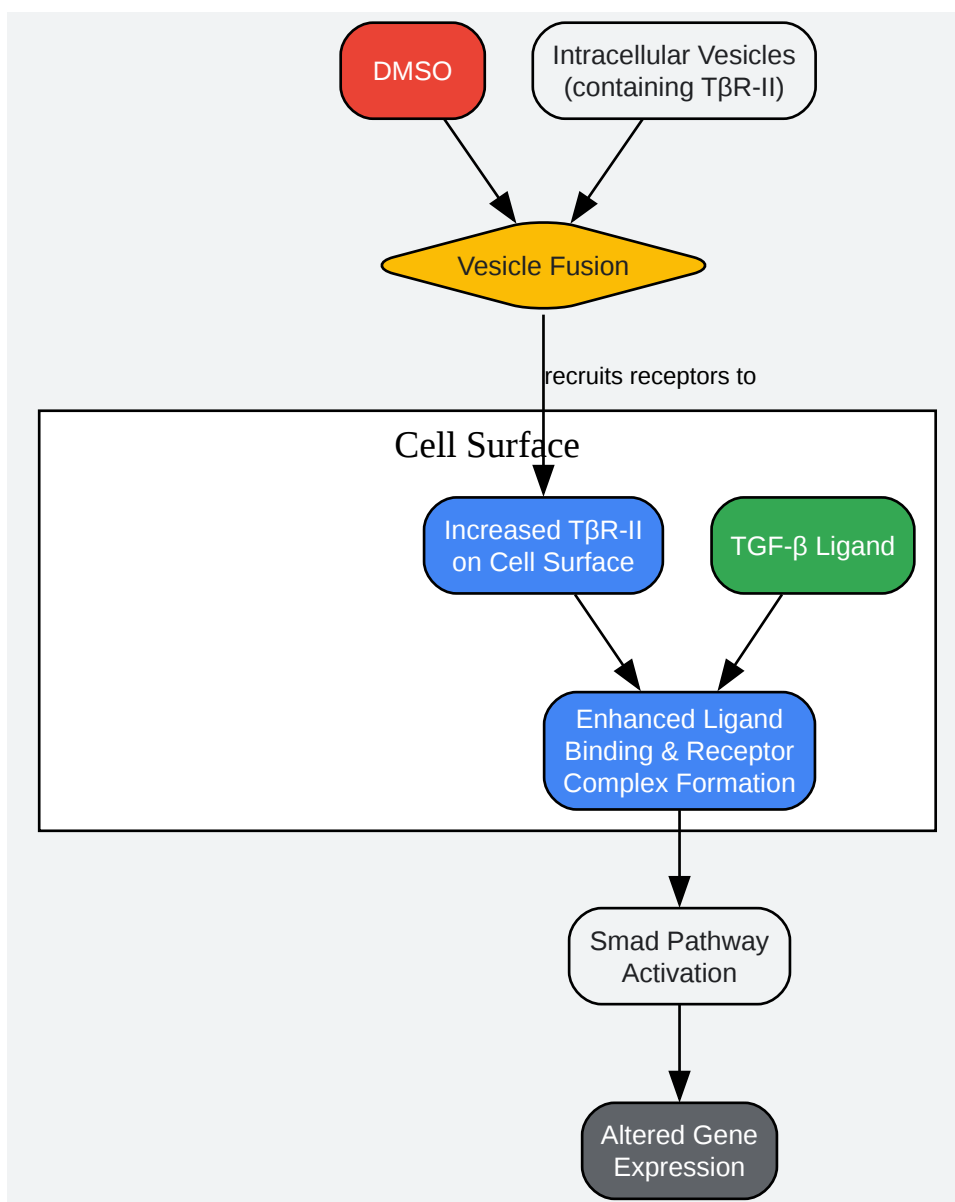
This technique is used to probe molecular-level changes in the stratum corneum upon treatment with DMSO in vivo or in vitro.[10]

- Methodology:
 - Sample Preparation: A baseline spectrum of the skin (e.g., human forearm) is collected using an ATR-FTIR spectrometer.[10]

- **DMSO Application:** A defined amount of DMSO is applied to the measurement area for a specific duration (e.g., 15 minutes to 3 hours).[\[10\]](#)
- **Spectral Acquisition:** Spectra are recorded at various time points after DMSO application.
- **Depth Profiling (Optional):** The stratum corneum can be progressively removed using tape-stripping, with a spectrum taken after each strip to analyze changes at different depths.[\[10\]](#)
- **Data Analysis:** The spectra are analyzed for specific changes. The amide I and II bands ($1500\text{-}1700\text{ cm}^{-1}$) are examined for protein conformational changes, while the S=O stretching vibration ($\sim 1043\text{ cm}^{-1}$) confirms the presence and penetration depth of DMSO.[\[10\]](#)

Impact on Membrane-Associated Signaling

By altering the physical properties of the cell membrane, DMSO can indirectly influence the function of membrane-associated proteins and signaling pathways. For example, DMSO has been shown to enhance Transforming Growth Factor- β (TGF- β) signaling.[\[24\]](#) It achieves this by promoting the fusion of intracellular vesicles with the plasma membrane, thereby increasing the number of TGF- β type II receptors (T β R-II) on the cell surface available to bind the ligand and initiate the downstream Smad signaling cascade.[\[24\]](#) This illustrates that DMSO's effects can extend beyond simple permeation to modulate complex cellular processes.



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Figure 5: Signaling pathway showing how DMSO enhances TGF-β activity.

Conclusion

The mechanism by which DMSO penetrates biological membranes is a complex, concentration-dependent process involving direct interactions with lipids, proteins, and their associated water molecules. From inducing subtle increases in membrane fluidity to creating transient water pores and ultimately dissolving the bilayer, DMSO's actions progressively dismantle the membrane's barrier function. In the context of skin, it targets both the lipid and protein components of the stratum corneum to facilitate its rapid passage. This detailed

understanding of its molecular mechanisms is critical for optimizing its use in drug delivery systems, designing novel penetration enhancers, and controlling its effects in a wide range of research and clinical applications.

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- To cite this document: BenchChem. [How does DMSO penetrate the skin and other biological membranes?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021448#how-does-dms0-penetrate-the-skin-and-other-biological-membranes]

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